N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide is an organic compound that belongs to the class of carboxylic acids and derivatives This compound is characterized by the presence of a benzodioxole ring, a morpholine ring, and a phenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable halogenated precursor reacts with morpholine.
Coupling with Phenoxyacetamide: The final step involves coupling the benzodioxole-morpholine intermediate with phenoxyacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated precursors, nucleophiles like amines or thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of nitric oxide synthase, thereby affecting nitric oxide production and related signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide
- 2-Propenal, 3-(1,3-benzodioxol-5-yl)
- N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide is unique due to the presence of both the benzodioxole and morpholine rings, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C21H24N2O5 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H24N2O5/c24-21(14-26-17-4-2-1-3-5-17)22-13-18(23-8-10-25-11-9-23)16-6-7-19-20(12-16)28-15-27-19/h1-7,12,18H,8-11,13-15H2,(H,22,24) |
InChI Key |
UHCVCLSWEZLVBV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)COC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.